Methyl 2-amino-5-fluorobenzoate hydrochloride
Description
Properties
Molecular Formula |
C8H9ClFNO2 |
|---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
methyl 2-amino-5-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4H,10H2,1H3;1H |
InChI Key |
OUEJHWWGPIPRTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 2-Amino-4,5-Dimethoxybenzoate (CAS: 26759-46-6)
- Structural Differences : Replaces the 5-fluoro substituent with methoxy groups at 4- and 5-positions.
- Impact on Properties :
- Solubility : Methoxy groups (electron-donating) increase hydrophilicity compared to the electron-withdrawing fluoro group.
- Reactivity : Methoxy groups direct electrophilic substitution to ortho/para positions, whereas fluorine directs meta substitution.
- Applications : Used in alkaloid synthesis and photostabilizers due to enhanced electron density .
Methyl 2-Chloro-4-(Trifluoromethyl)Pyrimidine 5-Carboxylate (CAS: 175137-27-6)
- Structural Differences : Pyrimidine ring replaces benzene; trifluoromethyl and chloro groups enhance steric and electronic effects.
- Impact on Properties :
- Stability : Trifluoromethyl groups improve metabolic resistance.
- Bioactivity : Pyrimidine derivatives are common in antiviral and kinase inhibitor APIs.
- Applications : Key intermediate in nucleotide analog synthesis .
Halogenated Benzylamine Derivatives
2-Fluoro-5-Methoxybenzylamine Hydrochloride (CAS: 1134508-37-4)
- Structural Differences : Benzylamine backbone with 2-fluoro and 5-methoxy substituents; lacks the ester group.
- Impact on Properties :
- Solubility : Amine hydrochloride salts exhibit higher aqueous solubility than esters.
- Reactivity : Primary amine allows for conjugation reactions (e.g., amide bond formation).
- Applications : Building block for fluorinated ligands in neurotransmitter research .
2-(Aminomethyl)-5-Fluoro-N-Methylbenzamide Hydrochloride (CAS: 569354-60-5)
- Structural Differences: Benzamide with aminomethyl and fluoro substituents.
- Impact on Properties :
- Stability : Amide bonds are hydrolytically stable compared to esters.
- Bioavailability : Enhanced membrane permeability due to the amide group.
- Applications : Research tool in kinase inhibition studies .
Phenolic Analogues
5-Amino-4-Fluoro-2-Methylphenol
Comparative Data Table
Key Research Findings
Reactivity in API Synthesis: The amino group in Methyl 2-amino-5-fluorobenzoate HCl enables diazotization for coupling with heterocycles, while the fluoro group enhances metabolic stability in final APIs . In contrast, Methyl 2-amino-4,5-dimethoxybenzoate undergoes nitration more readily due to electron-donating methoxy groups .
Biological Activity :
- Fluorinated benzamides (e.g., CAS 569354-60-5) exhibit higher target affinity than esters due to stronger hydrogen-bonding capabilities .
Stability Profiles: Esters like Methyl 2-amino-5-fluorobenzoate HCl are prone to hydrolysis under alkaline conditions, whereas amides (e.g., CAS 569354-60-5) remain stable .
Biological Activity
Methyl 2-amino-5-fluorobenzoate hydrochloride is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and a fluorine substituent. The presence of these functional groups enhances its reactivity and biological activity, making it a valuable compound in various scientific fields.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various proteins and enzymes, influencing their activity.
- Halogen Bonding : The fluorine atom can participate in halogen bonding, which may enhance the binding affinity to specific molecular targets .
These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects.
Biological Applications
This compound has been investigated for several applications:
- Enzyme Interactions : It has been employed in studies focusing on enzyme kinetics and protein modifications, contributing to our understanding of biochemical pathways.
- Drug Development : The compound is being explored as a potential pharmaceutical intermediate, with implications for developing new therapeutic agents .
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound could inhibit specific enzymes involved in bacterial resistance mechanisms. The compound's interaction with the enzyme's active site was characterized using kinetic assays.
- Anticancer Activity :
Data Tables
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-5-fluorobenzoate hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of fluorinated benzophenone derivatives with amines, as demonstrated in the formation of related hydrochlorides using reagents like 2-diethylaminoethyl chloride hydrochloride . Alternatively, fluorinated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluorobenzoic acid) can serve as precursors, with sodium hypochlorite and 1,4-dioxane as key reagents . Optimize yields by controlling temperature (e.g., 34–36°C for intermediate crystallization ) and stoichiometric ratios of amines.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Key methods include:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., fluorine at position 5, methyl ester at position 2).
- HPLC with UV detection (≥97.0% purity threshold ).
- Mass spectrometry (MS) to verify molecular weight (C₈H₈FNO₂·HCl, theoretical MW 203.6 g/mol ).
- Melting point analysis (compare to literature values, e.g., 181–184°C for structurally similar hydrochlorides ).
Q. How should this compound be stored to ensure stability?
Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the methyl ester or amine hydrochloride . Use amber vials to minimize photodegradation, as fluorinated aromatics are prone to light-induced side reactions.
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during fluorination of benzoate derivatives?
Discrepancies may arise from competing electrophilic substitution pathways. To resolve this:
- Use DFT calculations to predict fluorine’s positional preference (C-5 vs. C-4) under varying conditions.
- Validate with X-ray crystallography of intermediates (e.g., analogs like 5-chloro-2-methoxybenzaldehyde ).
- Compare kinetic data from time-resolved NMR to identify dominant reaction pathways .
Q. What strategies mitigate side reactions during amide or ester functionalization of this compound?
- Protect the amine group with Boc or Fmoc before ester hydrolysis to avoid unintended nucleophilic attack .
- Use mild catalysts (e.g., DMAP) for ester-to-amide conversions to prevent dehalogenation .
- Monitor reaction progress via in-situ IR spectroscopy to detect intermediates like free carboxylic acids.
Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
Contradictions may stem from polymorphic forms or residual salts.
Q. What role does this compound play in medicinal chemistry SAR studies?
As a fluorinated benzoate, it serves as a precursor for:
- Hypnotic drugs : Analogous to 2-amino-5-chloro-2'-fluorobenzophenone derivatives .
- Antimicrobial agents : Fluorine enhances membrane permeability; test against Gram-negative/-positive panels .
- Kinase inhibitors : Modify the methyl ester to probe steric effects in active-site binding .
Methodological and Safety Considerations
Q. How to troubleshoot low yields in large-scale synthesis?
- Scale-down experiments : Identify bottlenecks (e.g., exothermicity in amine coupling ).
- Flow chemistry : Improve heat/mass transfer for fluorination steps .
- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) to separate hydrochloride salts .
Q. What safety protocols are critical for handling this compound?
Q. How to design stability-indicating assays for degradation products?
- Forced degradation : Expose to heat (40–60°C), UV light, and acidic/basic conditions.
- LC-MS/MS : Identify major degradants (e.g., de-esterified acids or defluorinated byproducts) .
- Quantitative NMR : Track amine group integrity under stress conditions .
Data Reproducibility and Validation
Q. Why might biological activity vary between batches of this compound?
Variations can arise from:
Q. How to validate contradictory bioassay results in different research groups?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
